Icariside I

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

Synonyms

Canonical SMILES

Isomeric SMILES

Breast Cancer Treatment

Specific Scientific Field: This research falls under the field of Oncology, specifically Breast Cancer Research.

Methods of Application or Experimental Procedures: The study used various methods such as Western blot, RT-qPCR, wound healing assay, colony formation assay, and flow cytometry to investigate the inhibition of breast cancer cells growth and migration by Epimedium flavonoids (EF) and ICS I . In vivo studies were also conducted using a 4T1 breast cancer model in mice .

Synthesis Efficiency Improvement

Specific Scientific Field: This research is in the field of Bioengineering and Biotechnology, specifically in Enzyme Design and Microbial Cell Factories.

Summary of the Application: The study aimed to improve the synthesis efficiency of Icariside I, a novel effective anti-cancer agent with immunological anti-tumor activity, by employing a computer-aided protein design strategy .

Methods of Application or Experimental Procedures: The researchers used a computer-aided protein design strategy to improve the catalytic efficiency and substrate specificity of the α-L-rhamnosidase from Thermotoga petrophila DSM 13995 . They obtained several beneficial mutants by expanding the active cavity .

Results or Outcomes: The catalytic efficiencies of all mutants were improved 16–200-fold compared with the wild-type TpeRha . The double-point mutant DH showed the highest catalytic efficiency against icariin, which was a 209.76-fold increase compared with the wild-type TpeRha .

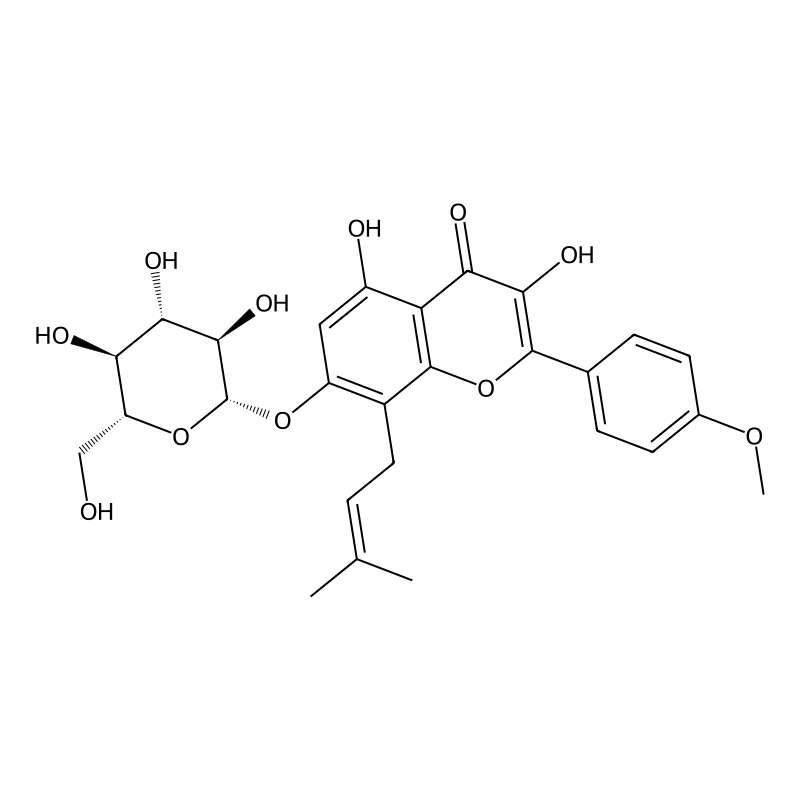

Icariside I is a flavonoid glycoside primarily derived from the traditional Chinese medicinal herb Epimedium, commonly known as Horny Goat Weed. It is an active metabolite of icariin and is recognized for its potential therapeutic properties. The compound has garnered attention for its diverse biological activities, including anti-cancer, anti-inflammatory, and osteogenic effects. Its chemical structure consists of a flavonoid backbone with various hydroxyl and glycosyl groups that contribute to its bioactivity and solubility in biological systems.

The mechanisms by which Icariside I exerts its effects are still being elucidated. Here are two potential pathways:

- Bone remodeling: Icariside I might stimulate bone formation by promoting the activity of osteoblasts, cells responsible for bone building [].

- Cancer: Studies suggest Icariside I may inhibit the growth and spread of certain cancers, like breast cancer, possibly by affecting specific signaling pathways within cancer cells [].

- NLRP3 Inflammasome Activation: Icariside I enhances the activation of the NLRP3 inflammasome in response to stimuli like ATP and nigericin, promoting the production of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β) and caspase-1 cleavage .

- Inhibition of Kynurenine-Aryl Hydrocarbon Receptor Pathway: It has been shown to downregulate metabolites associated with the kynurenine pathway, which may play a role in tumor immune escape mechanisms .

- IL-6/STAT3 Signaling Pathway: Icariside I inhibits the IL-6/STAT3 signaling pathway, which is crucial in cancer cell proliferation and metastasis .

Icariside I exhibits a range of biological activities:

- Anti-Cancer Effects: It has been demonstrated to reduce breast cancer cell proliferation, invasion, and metastasis by disrupting the IL-6/STAT3 signaling pathway . Additionally, it shows promise in inhibiting tumor growth by modulating immune responses .

- Osteogenic Activity: The compound has been found to ameliorate estrogen deficiency-induced osteoporosis by enhancing trabecular bone formation .

- Anti-Inflammatory Properties: By promoting NLRP3 inflammasome activation, it can modulate inflammatory responses, although this may also lead to liver injury in certain contexts .

Icariside I can be synthesized through various methods:

- Extraction from Epimedium: The most common method involves extracting Icariside I from Epimedium using solvents like ethanol or methanol. This method typically includes:

- Drying and grinding the plant material.

- Soaking in solvent and performing extraction through maceration or reflux.

- Purification through chromatography techniques.

- Chemical Synthesis: Although less common, synthetic methods can produce Icariside I by modifying icariin or related flavonoids through

Icariside I has several applications in medicine and pharmacology:

- Cancer Therapy: Due to its ability to inhibit cancer cell proliferation and metastasis, it is being investigated as a potential therapeutic agent for various cancers.

- Bone Health: Its osteogenic properties make it a candidate for treating osteoporosis and other bone-related disorders.

- Anti-inflammatory Treatments: Its role in modulating inflammasome activity positions it as a potential therapeutic agent for inflammatory diseases.

Interaction studies involving Icariside I have highlighted its complex role in various biological systems:

- NLRP3 Inflammasome Interactions: Studies indicate that Icariside I specifically enhances NLRP3 inflammasome activation without affecting other inflammasomes like NLRC4 or AIM2 .

- Immune Modulation: Research suggests that it may alter immune responses by affecting kynurenine metabolism and influencing T-cell activity within tumor microenvironments .

Icariside I shares structural similarities with several other compounds derived from Epimedium. Here are some notable comparisons:

| Compound | Structure Type | Biological Activity | Unique Features |

|---|---|---|---|

| Icariin | Flavonoid glycoside | Anti-cancer, anti-inflammatory | Precursor to Icariside I |

| Icaritin | Flavonoid | Antioxidant, anti-cancer | More potent than icariin in some studies |

| Icariside II | Flavonoid glycoside | Anti-cancer | Similar structure but different biological effects |

| Epimedin A | Flavonoid glycoside | Osteogenic | Promotes bone health |

| Baohuoside II | Flavonoid glycoside | Anti-inflammatory | Distinct from Icariside I but shares similar sources |

Icariside I is unique due to its specific modulation of the NLRP3 inflammasome and its dual role in both promoting osteogenesis and exhibiting anti-cancer properties. Its distinct interactions within cellular pathways further highlight its potential as a multifaceted therapeutic agent.

Enzymatic hydrolysis represents the primary biotechnological pathway for Icariside I production from naturally occurring Epimedium flavonoids [4]. The conversion process involves specific glycoside hydrolases that selectively cleave glycosidic bonds in parent compounds such as icariin and epimedin C [5]. Icariside I can be produced from epimedin C through a two-step rhamnosyl hydrolysis reaction, or alternatively from icariin via a single-step rhamnosyl hydrolysis process [3].

The enzymatic transformation utilizes α-L-rhamnosidases, which belong to the glycoside hydrolase family and demonstrate the capacity to hydrolyze terminal α-1,2-linked rhamnose residues [6]. Research has identified several effective α-L-rhamnosidases capable of converting Epimedium flavonoids to Icariside I, including enzymes from Thermotoga petrophila DSM 13995, Dictyoglomus thermophilum DSM 3960, and Talaromyces stollii CLY-6 [3]. The hydrolysis mechanism involves the formation of an enzyme-substrate complex, followed by nucleophilic attack on the glycosidic bond, ultimately yielding Icariside I and the corresponding sugar moiety [7].

Snailase, a commercial enzyme preparation containing multiple glycosidases, has demonstrated particular effectiveness in hydrolyzing Epimedium flavonoids [7]. Under optimal conditions of pH 5.5, temperature 55°C, and enzyme-to-substrate ratio of 1:1 (w/w), snailase achieves complete hydrolysis of epimedin C within 4 hours [7]. The transformation pathway involves sequential removal of sugar moieties, with the initial step targeting the outer rhamnosyl linkage followed by selective cleavage of inner glycosidic bonds [8].

Table 1: Enzymatic Hydrolysis Parameters for Icariside I Production

| Enzyme Source | Substrate | Km (mM) | kcat/KM (s⁻¹M⁻¹) or Vmax | Optimal Temperature (°C) | Optimal pH | Improvement Factor |

|---|---|---|---|---|---|---|

| Thermotoga petrophila DSM 13995 (Wild-type TpeRha) | Icariin | Not specified | 0.92 | Not specified | Not specified | 1 |

| Thermotoga petrophila DSM 13995 (Mutant DH) | Icariin | Not specified | 193.52 | Not specified | Not specified | 209.76 |

| Papiliotrema laurentii ZJU-L07 | Epimedin C | 3.28 | Not specified | 55 | 7.0 | Not applicable |

| Aspergillus niger (α-L-rhamnosidase) | PNP-Rha | 2.9 | 20.6 | 30 | 4.5 | Not applicable |

| Trichoderma viride (β-glucosidase) | Icariin | Not specified | Not specified | 50 | 4.0 | Not applicable |

| Snailase (commercial) | Epimedin C | Not specified | Not specified | 55 | 5.5 | Not applicable |

| Dictyoglomus thermophilum (DtRha) | Naringin | 6.36 | 2.9e-3 | 40 | 6.5 | Not applicable |

The biotransformation process demonstrates substrate specificity variations among different enzymes [9]. β-glucosidases preferentially target glucose linkages in compounds like icariin, converting them to icariside II as an intermediate product [19]. The sequential hydrolysis pathway involves multiple enzymatic steps, with each enzyme exhibiting distinct kinetic parameters and substrate preferences [10]. Optimization of reaction conditions, including pH, temperature, enzyme concentration, and reaction time, significantly influences conversion efficiency and product yield [19].

Optimization of α-L-Rhamnosidase Mutants for Catalytic Efficiency

Computer-aided protein design has emerged as a powerful strategy for enhancing α-L-rhamnosidase catalytic efficiency in Icariside I production [3] [17]. The optimization approach focuses on expanding the active site cavity through strategic amino acid substitutions, thereby improving substrate binding affinity and catalytic turnover [17]. Homology modeling and molecular docking techniques guide the selection of target residues for mutagenesis, with emphasis on amino acids surrounding the ligand-binding pocket [3].

The most successful mutant, designated as the double-point mutant DH derived from Thermotoga petrophila DSM 13995 α-L-rhamnosidase, demonstrates a catalytic efficiency (kcat/KM) of 193.52 s⁻¹M⁻¹ against icariin substrate [17]. This represents a remarkable 209.76-fold improvement compared to the wild-type enzyme, which exhibits a catalytic efficiency of 0.92 s⁻¹M⁻¹ [3] [17]. The enhanced performance results from optimized steric interactions within the active site, allowing for improved substrate accommodation and more efficient catalytic conversion [17].

Additional mutant variants demonstrate significant improvements in catalytic efficiency, with enhancement factors ranging from 16-fold to 200-fold compared to wild-type enzymes [3]. The single-point mutant H570A exhibits superior substrate specificity, demonstrating preferential hydrolysis of target Epimedium flavonoids over non-specific substrates [17]. These mutations primarily target amino acid residues that influence the shape and electrostatic properties of the active site cavity [3].

Thermostability improvements have been achieved through lysine-to-arginine substitutions on the enzyme surface [21]. The K406R/K573R double mutant demonstrates enhanced thermal stability, with half-life increases of 3 hours at 60°C, 23 minutes at 65°C, and 3.5 minutes at 70°C compared to the wild-type enzyme [21]. The improved thermostability results from additional hydrogen bond formation, enhanced cation-π interactions, and a more compact protein conformation [21].

Table 2: Optimization Conditions for Enzymatic Bioconversion Processes

| Process | Enzyme Concentration | Temperature (°C) | pH | Reaction Time (h) | Conversion Rate (%) |

|---|---|---|---|---|---|

| Icariside II from Icariin (β-glucosidase) | 9.8 U/mL | 41 | 4.0 | 1 | 95.03 |

| Rhamnosyl Icariside II from Epimedin C (Snailase) | 1:1 w/w | 55 | 5.5 | 4 | 46.8 |

| Icariside I from Icariin (α-L-rhamnosidase TpeRha) | Computer-aided design | Not specified | Not specified | Not specified | Improved 200-fold |

| Icariside II optimization (Cellulase) | 7.5 mg/mL | 50 | 5.0 | 12 | Optimized |

| Epimedin C hydrolysis (Snailase) | 1:1 w/w | 55 | 5.5 | 4 | Complete hydrolysis |

The optimization of enzyme kinetic parameters involves systematic evaluation of multiple factors affecting catalytic performance [22]. Response surface methodology has been employed to determine optimal reaction conditions, with enzyme concentration, pH, temperature, and reaction time serving as critical variables [22]. Statistical modeling approaches enable the prediction of optimal conditions for maximum product yield while minimizing reaction time and enzyme consumption [22].

Metabolic Engineering Approaches for De Novo Synthesis

Metabolic engineering represents an advanced biotechnological approach for de novo Icariside I synthesis in heterologous microbial systems [9] [14]. The strategy involves reconstructing biosynthetic pathways in engineered microorganisms, enabling production from simple carbon sources without dependence on plant extraction [14]. Escherichia coli and Saccharomyces cerevisiae serve as primary chassis organisms for these synthetic biology applications [9] [14].

The de novo biosynthesis pathway for related compounds has been successfully demonstrated, with Saccharomyces cerevisiae engineered to produce icariin through a 13-step heterologous pathway incorporating genes from eleven different plant species [14]. The engineered yeast strain achieves icariin production at 130 μg/L under shake-flask culture conditions [14]. The pathway involves sequential enzymatic steps including prenylation, methylation, and glycosylation reactions, with spatial regulation of key enzymes to mitochondria and temporal control of gene expression [14].

Escherichia coli metabolic engineering has achieved significant success in producing icariside D2, a structurally related compound, with titers reaching 3.8 g/L in fed-batch fermentation using glucose as the sole carbon source [9]. The engineering strategy involves screening and optimization of uridine diphosphate glycosyltransferases (UGTs) to achieve regiospecific glycosylation of tyrosol at the phenolic position [11]. Co-culture approaches utilizing specialized strains for precursor biosynthesis and product formation have demonstrated enhanced production efficiency [9].

The metabolic engineering approach requires careful optimization of central carbon metabolism to redirect flux toward flavonoid biosynthesis [12]. Key modifications include enhancement of precursor supply through overexpression of aromatic amino acid biosynthetic genes, inhibition of competing sterol synthesis pathways using Clustered Regularly Interspaced Short Palindromic Repeats interference systems, and optimization of cytochrome P450 enzyme expression and reduction systems [16]. These modifications collectively improve metabolic flux toward target product formation [16].

Table 3: Metabolic Engineering Approaches for De Novo Synthesis

| Organism | Product | Titer (mg/L) | Culture Method | Carbon Source | Key Engineering Strategy |

|---|---|---|---|---|---|

| Escherichia coli (Icariside D2) | Icariside D2 | 3800 | Fed-batch monoculture | Glucose | UGT screening, pathway optimization |

| Saccharomyces cerevisiae (Icariin) | Icariin | 0.13 | Shake-flask | Glucose | 13-step heterologous pathway |

| E. coli co-culture (Icariside D2) | Icariside D2 | 2920 | Co-culture | Glucose-xylose mixture | Division of labor approach |

| Aspergillus sp.y48 (Icariside II) | Icariside II | Not specified | Fermentation | Malt extract + Epimedium powder | Enzyme induction |

Microbial consortia approaches offer advantages for complex multi-step biosynthetic pathways [24]. The division of labor strategy involves distributing pathway steps among different microbial strains, enabling optimization of individual conversion steps and reducing metabolic burden on individual organisms [24]. Co-culture systems demonstrate improved production efficiency compared to monoculture approaches, with glucose-xylose mixture utilization enabling efficient carbon source consumption [9].

Scalability Challenges in Industrial-Scale Fermentation

Industrial-scale fermentation of Icariside I faces significant technical and economic challenges that limit commercial viability [23] [25]. The primary obstacles include high production costs, maintenance of product quality and consistency, complex metabolic pathway regulation, and regulatory compliance requirements [23] [25]. Scaling up from laboratory to industrial scale requires careful consideration of bioreactor design, process optimization, and downstream purification strategies [27] [29].

Bioreactor design represents a critical factor in successful scale-up, with stirred tank reactors being the most widely used configuration for mid-scale industrial fermentation processes [29]. However, scaling up in such vessels results in varying hydrodynamic environments across different scales, potentially limiting large-scale biological production capabilities compared to smaller vessels [29]. The challenge involves maintaining consistent mixing, oxygen transfer, and temperature control across different reactor volumes [29].

Process optimization requires systematic evaluation of multiple parameters affecting microbial growth and product formation [28]. Upstream bioprocessing factors including enzyme production, enzyme immobilization methodologies, solvent selection, and statistical optimization significantly influence downstream processing costs [28]. The correct selection and combination of upstream and downstream methodologies enables development of sustainable and highly productive systems [28].

Downstream processing constitutes a major cost component in industrial bioprocessing, often representing the highest expense in the overall production scheme [28]. Biocatalyst recovery and product separation and purification require specialized techniques adapted to the specific properties of Icariside I [28]. The compound's limited aqueous solubility and chemical stability necessitate careful optimization of extraction and purification protocols [31].

Scale-down modeling approaches enable prediction and optimization of large-scale operations using minimal biomaterial quantities [29]. This methodology reduces scale by a factor of one million compared to typical pilot and production scales, allowing examination of wider operational windows and bioprocessing solutions under scale-relevant conditions during early-stage process development [29]. The approach enables informed decision-making for pilot and production scale operations while reducing development costs and risks [29].

Precision fermentation technologies offer potential solutions for scalable Icariside I production, but face technological, economic, and regulatory challenges [23]. Companies must focus on achieving competitive costs compared to traditional ingredients, optimizing fermentation manufacturing processes including microbial strain productivity, and increasing scale to reduce production costs [23]. Regulatory approval remains essential for facilitating market entry of precision fermentation-derived ingredients [23].

The implementation of artificial microbial consortia presents both opportunities and challenges for industrial-scale production [24]. While consortia offer advantages for complex biosynthetic processes, the presence of multiple organisms requires sophisticated monitoring of population dynamics and careful control of growth and interactions within the consortium [24]. Advanced analytical techniques including quantitative PCR, flow cytometry, and online mass spectrometry enable real-time monitoring of consortium composition and performance [24].

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Quantification Protocols

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry and Liquid Chromatography-Tandem Mass Spectrometry represent the gold standard analytical techniques for the quantification of Icariside I in biological matrices and pharmaceutical preparations [1] [2]. These methods offer superior sensitivity, specificity, and analytical throughput compared to conventional High-Performance Liquid Chromatography techniques.

The chromatographic separation of Icariside I is typically achieved using reverse-phase C18 columns, with the Waters Symmetry C18 column (4.6 × 250 mm, 5 μm) and Shiseido CAPCELL PAK MGII C18 (2.0 mm × 100 mm, 3.0 μm) demonstrating optimal performance for this flavonoid glycoside [1] [3]. The mobile phase composition consists of an aqueous solution containing 0.1% formic acid (Phase A) and acetonitrile containing 0.1% formic acid (Phase B), with formic acid serving to suppress ionization and enhance recovery efficiency [1].

Under optimized chromatographic conditions, Icariside I demonstrates a retention time of 3.86 minutes in UPLC-MS/MS systems [1]. The compound exhibits excellent chromatographic behavior with satisfactory peak shapes and complete baseline separation from matrix interferences and related metabolites. The analytical method employs positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM) for enhanced selectivity and sensitivity [4] [3].

The analytical range for Icariside I quantification spans from 0.25 to 800 ng/mL, representing a dynamic range suitable for pharmacokinetic studies and bioanalytical applications [1] [5]. The lower limit of quantification (LLOQ) is established at 0.25 ng/mL, determined based on a signal-to-noise ratio of 5:1, which satisfies regulatory requirements for bioanalytical method validation [1].

Multiple reaction monitoring transitions have been optimized for Icariside I detection. The compound undergoes characteristic fragmentation patterns under collision-induced dissociation, yielding diagnostic product ions that facilitate unambiguous identification and quantification [4] [3]. The mass spectrometric parameters, including declustering potential, entrance potential, collision energy, and collision cell exit potential, are optimized to maximize analytical sensitivity while maintaining specificity.

Sample preparation protocols for UPLC-MS/MS analysis typically employ liquid-liquid extraction with ethyl acetate or protein precipitation with acetonitrile [4] [3] [6]. These extraction procedures achieve recovery rates ranging from 78.04% to 106.04% across the analytical concentration range, demonstrating consistent and reproducible sample preparation efficiency [1].

The developed UPLC-MS/MS methods demonstrate exceptional linearity with correlation coefficients (R²) exceeding 0.99 across the entire analytical range [1] [4]. Linear regression analysis reveals excellent proportionality between detector response and analyte concentration, validating the quantitative reliability of the analytical approach.

Matrix effects, a critical consideration in mass spectrometric analysis, fall within acceptable ranges of 74.55% to 114.77% for Icariside I [1]. These values indicate minimal ion suppression or enhancement, ensuring accurate quantification in complex biological matrices. The consistent matrix effect across different concentration levels validates the robustness of the analytical method.

Nuclear Magnetic Resonance (NMR) Spectral Profiling

Nuclear Magnetic Resonance spectroscopy provides comprehensive structural characterization of Icariside I, offering detailed insights into the molecular architecture and stereochemical features of this flavonoid glycoside [7] [8]. Both one-dimensional and two-dimensional NMR techniques are employed to elucidate the complete structural framework and confirm the identity of Icariside I.

Proton Nuclear Magnetic Resonance (¹H-NMR) spectroscopy reveals characteristic chemical shift patterns that are diagnostic for the flavonoid skeleton and the attached glucopyranosyl moiety [9] [7]. The aromatic protons of the flavonoid chromophore exhibit distinctive chemical shifts in the range of 6.0 to 8.0 parts per million (ppm), providing information about the substitution pattern and electronic environment of the benzopyranone ring system.

The glucopyranosyl protons appear in the aliphatic region between 3.0 and 5.5 ppm, with the anomeric proton typically resonating around 5.0 ppm as a doublet due to coupling with the adjacent carbon-bound proton [7]. The stereochemical configuration of the glycosidic linkage can be determined through analysis of the coupling constants and nuclear Overhauser enhancement (NOE) interactions.

Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) spectroscopy provides complementary structural information, revealing the carbon framework and confirming the presence of all 27 carbon atoms in the Icariside I molecule [9] [10]. The carbonyl carbon of the flavonoid chromophore appears around 180 ppm, while the aromatic carbons resonate between 100 and 160 ppm. The glucopyranosyl carbons appear in the aliphatic region between 60 and 100 ppm.

Advanced two-dimensional NMR techniques, including Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), provide definitive structural assignments [10]. These experiments establish connectivity patterns between protons and carbons, confirming the attachment point of the glucopyranosyl moiety and validating the overall molecular structure.

The NMR spectral data for Icariside I are typically acquired in deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated pyridine (Pyridine-d₅) as solvents [9] [11]. These polar aprotic solvents provide optimal solubility for the flavonoid glycoside while minimizing solvent interference in the spectral regions of interest.

Quantitative ¹³C-NMR techniques can be employed for purity assessment and structural validation [10]. The integration ratios of carbon signals provide quantitative information about the relative abundance of different structural moieties, enabling detection of impurities or degradation products.

Chemical shift assignments for Icariside I have been extensively documented in the literature, providing reference data for structural confirmation and quality control applications [9] [7]. The characteristic NMR signatures serve as molecular fingerprints for compound identification and authentication.

High-Performance Liquid Chromatography (HPLC) Purity Assessment

High-Performance Liquid Chromatography serves as the primary analytical technique for purity assessment and quality control of Icariside I in pharmaceutical and research applications [9] [12]. The chromatographic method provides quantitative determination of the main component while simultaneously detecting and quantifying related impurities and degradation products.

The analytical separation is typically performed using reverse-phase chromatography with C18 stationary phases [9] [12]. Column specifications commonly employed include dimensions of 4.6 × 250 mm with particle sizes of 3.5 to 5.0 μm, providing optimal resolution between Icariside I and potential impurities. The column temperature is maintained at 35°C to ensure reproducible retention times and peak shapes.

Mobile phase composition for HPLC analysis utilizes gradient elution with aqueous and organic components [9] [12]. The aqueous phase typically consists of water containing 0.1% formic acid or phosphate buffer, while the organic phase employs acetonitrile or methanol. The gradient program is optimized to achieve baseline separation of Icariside I from structurally related compounds such as icariin, icariside II, and other epimedium flavonoids.

Detection is performed using diode array detection (DAD) at wavelengths of 273 to 280 nm, corresponding to the absorption maximum of the flavonoid chromophore [9] [12] [13]. This detection wavelength provides optimal sensitivity for Icariside I while maintaining selectivity against matrix interferences. The use of diode array detection enables simultaneous monitoring at multiple wavelengths and provides spectral confirmation of peak purity.

The analytical method demonstrates excellent chromatographic performance with theoretical plate counts exceeding 2000 and tailing factors less than 2.0 [12]. The retention time for Icariside I under standard conditions ranges from 8 to 12 minutes, depending on the specific chromatographic conditions employed. Peak symmetry and resolution parameters meet established pharmaceutical acceptance criteria.

Purity assessment protocols require the analysis of both the test sample and appropriate reference standards [12] [14]. The purity calculation involves comparison of the peak area of Icariside I to the total peak areas of all detected components, expressed as a percentage. Impurity identification relies on retention time comparison with authentic standards and spectral matching using diode array detection.

Method validation for HPLC purity assessment encompasses linearity, accuracy, precision, specificity, and system suitability parameters [14] [15]. The linear range typically spans from 80% to 120% of the target concentration, with correlation coefficients exceeding 0.999. Precision studies demonstrate relative standard deviations below 2.0% for replicate injections, confirming the reproducibility of the analytical method.

Forced degradation studies are conducted to evaluate the stability-indicating nature of the HPLC method [15]. Icariside I samples are subjected to acidic, basic, oxidative, thermal, and photolytic stress conditions to generate degradation products. The chromatographic method must demonstrate resolution of Icariside I from all generated degradants to qualify as stability-indicating.

The analytical method exhibits robust performance across a range of operational parameters, including flow rate variations (±10%), column temperature changes (±5°C), and mobile phase composition modifications (±2%) [15]. This robustness ensures reliable analytical performance under routine laboratory conditions.

Validation Parameters for Bioanalytical Method Development

Bioanalytical method validation for Icariside I follows established international guidelines, including ICH M10, FDA bioanalytical method validation guidance, and EMA guidelines [16] [17] [18]. These regulatory frameworks ensure that analytical methods are suitable for their intended purpose and generate reliable data to support regulatory decision-making.

Selectivity and specificity represent fundamental validation parameters, requiring demonstration that the analytical method can differentiate Icariside I from endogenous matrix components and potential interfering substances [16] [19]. This evaluation involves analysis of blank matrix samples from at least six individual sources, with acceptance criteria requiring interference signals to be less than 20% of the lower limit of quantification response for the analyte and less than 5% for the internal standard [20] [19].

Calibration curve and range validation establishes the concentration interval over which the analytical method provides accurate and precise results [16] [19]. A minimum of six calibration concentration levels are required, spanning the expected range of sample concentrations. The relationship between detector response and analyte concentration must demonstrate acceptable linearity, typically with correlation coefficients exceeding 0.99 [20] [21].

The lower limit of quantification (LLOQ) represents the lowest concentration that can be measured with acceptable accuracy and precision [16] [19]. For Icariside I, the established LLOQ of 0.25 ng/mL meets the sensitivity requirements for pharmacokinetic and bioavailability studies [1]. The LLOQ is validated through analysis of replicate samples with accuracy within ±20% and precision (coefficient of variation) not exceeding 20% [20] [19].

Accuracy and precision validation encompasses both intra-day and inter-day assessments across multiple concentration levels [16] [19]. Quality control samples at low, medium, and high concentrations are analyzed in replicate to evaluate method performance. Acceptance criteria require accuracy within ±15% of nominal concentrations (±20% at LLOQ) and precision (relative standard deviation) not exceeding 15% (20% at LLOQ) [20] [19].

Matrix effect evaluation assesses the impact of biological matrix components on analyte ionization and detection [16] [19]. This parameter is particularly critical for mass spectrometric detection methods. For Icariside I, matrix effects within the range of 74.55% to 114.77% demonstrate acceptable method performance with minimal ion suppression or enhancement [1].

Extraction recovery determines the efficiency of sample preparation procedures in extracting Icariside I from biological matrices [16] [19]. Recovery values between 78.04% and 106.04% across the analytical range indicate consistent and reproducible extraction efficiency [1]. While absolute recovery is not required to be 100%, it must be consistent and reproducible across the concentration range.

Stability validation encompasses assessment of Icariside I stability under various storage and processing conditions [16] [19]. This includes evaluation of stock solution stability, freeze-thaw stability, short-term stability at room temperature, long-term stability at intended storage conditions, and processed sample stability. Stability studies ensure that sample integrity is maintained throughout the analytical workflow.

Dilution integrity validation is required when sample concentrations exceed the validated analytical range [16] [19]. This parameter demonstrates that samples can be accurately diluted within the validated range without compromising analytical accuracy or precision. Dilution factors of 5- to 100-fold are typically evaluated depending on expected sample concentrations.

Carry-over assessment evaluates the potential for cross-contamination between analytical runs [16] [19]. This validation parameter requires injection of blank matrix samples following high-concentration calibration standards to demonstrate that carry-over does not exceed 20% of the LLOQ response. Adequate washing procedures and injection sequences are essential to minimize carry-over effects.

Reinjection reproducibility validation demonstrates that analytical results remain stable during extended autosampler storage periods [16] [19]. Quality control samples are re-injected after defined time intervals to confirm that chromatographic performance and quantitative results remain within acceptable limits. This parameter ensures analytical reliability during extended batch analysis periods.

The comprehensive validation approach ensures that bioanalytical methods for Icariside I meet rigorous scientific and regulatory standards, providing confidence in the analytical data generated for pharmacokinetic, bioavailability, and bioequivalence studies. The validated methods serve as the foundation for reliable bioanalytical support throughout drug development and regulatory submission processes.

| Table 1: Summary of Icariside I Analytical Characterization Parameters | ||

|---|---|---|

| Parameter | Specification/Value | Method |

| Molecular Formula | C₂₇H₃₀O₁₁ | Chemical Analysis |

| Molecular Weight | 530.5 g/mol | Mass Spectrometry |

| Retention Time | 3.86 min | UPLC-MS/MS |

| Linear Range | 0.25-800 ng/mL | UPLC-MS/MS |

| LLOQ | 0.25 ng/mL | UPLC-MS/MS |

| Correlation Coefficient | >0.99 | Linear Regression |

| Accuracy | ±15% (±20% at LLOQ) | Method Validation |

| Precision (RSD) | ≤15% (≤20% at LLOQ) | Method Validation |

| Matrix Effect | 74.55-114.77% | UPLC-MS/MS |

| Extraction Recovery | 78.04-106.04% | Sample Preparation |

| Detection Wavelength | 273-280 nm | HPLC-DAD |

| Purity Assessment | >90% | HPLC Analysis |

| Table 2: Bioanalytical Method Validation Parameters for Icariside I | ||

|---|---|---|

| Validation Parameter | Acceptance Criteria | Icariside I Results |

| Selectivity | No interference ≤20% of LLOQ | Demonstrated |

| Linearity | R² ≥0.99, ≥6 points | R² >0.99, 0.25-800 ng/mL |

| LLOQ | S/N ≥5, Accuracy ±20% | 0.25 ng/mL |

| Accuracy | ±15% nominal (±20% LLOQ) | Within ±15% |

| Precision | ≤15% RSD (≤20% LLOQ) | ≤15% |

| Matrix Effect | Within ±15% expected | 74.55-114.77% |

| Recovery | ≥70% consistent | 78.04-106.04% |

| Stability | Within ±15% intended storage | Verified |